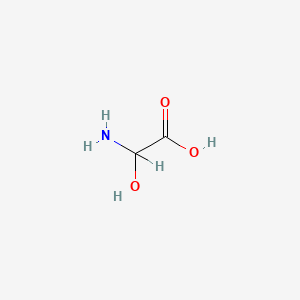

Aminohydroxyacetic acid

Description

Contextualization within Amino Acid Chemistry and Biology

Aminohydroxyacetic acid is classified as a hydroxy-amino acid, specifically a derivative of glycine (B1666218) where a hydroxyl group is substituted at the alpha-position. nih.govechemi.com This structural modification introduces a chiral center, leading to stereoisomers, and imparts properties of both an amino acid and an alpha-hydroxy acid. In the broader context of amino acid chemistry, it is considered a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation.

Its classification extends to being a hemiaminal, a functional group where a hydroxyl group and an amino group are attached to the same carbon atom. nih.gov This arrangement is of interest in organic chemistry due to its potential reactivity. From a biological standpoint, while not a primary building block of proteins, its structural similarity to serine and other amino acids suggests potential interactions with biological pathways. lookchem.com

The fundamental properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C2H5NO3 nih.gov |

| Molecular Weight | 91.07 g/mol nih.gov |

| IUPAC Name | 2-amino-2-hydroxyacetic acid nih.gov |

| Synonyms | alpha-hydroxyglycine, hydroxyglycine nih.govechemi.comlookchem.com |

| CAS Number | 4746-62-7 nih.govlookchem.com |

This table is based on data from PubChem and other chemical databases. nih.govechemi.com

Historical Perspectives on this compound Research

Research into this compound and its derivatives, such as isoserine (2-hydroxy-3-aminopropanoic acid), has evolved over time. Isoserine, a structural isomer of serine, has been a subject of study due to its presence in biologically active natural products like tatumine and edeine (B1172465) B. researchgate.net The synthesis of such non-proteinogenic amino acids has been a significant area of investigation, with various methods developed to achieve stereoselective production. acs.org

Early research often focused on the fundamental synthesis and characterization of these compounds. For instance, the synthesis of dl-isoserine (B555941) from glyoxylic acid and nitromethane (B149229) has been a known method. researchgate.net More recent research has shifted towards understanding the conformational behavior and spectroscopic properties of these molecules, as seen in studies on L-isoserine using low-temperature matrix isolation infrared spectroscopy and computational methods. rsc.org These studies have provided detailed insights into the stable conformers of isoserine in the gas phase. rsc.org

Significance of this compound in Biochemical and Pharmacological Investigations

The significance of this compound and its isomers in biochemical and pharmacological research is multifaceted. They serve as valuable tools and lead compounds for developing new therapeutic agents.

Biochemical Research: In biochemical studies, this compound is utilized as a research tool to investigate protein structure and function. lookchem.com Its unique structure helps researchers understand the role of hydroxy groups in protein folding, stability, and enzyme catalysis. lookchem.com The study of related compounds like β-hydroxy-α-amino acids is crucial as they are components of many biologically active natural products. acs.org

Pharmacological Investigations: In the realm of pharmacology, derivatives of this compound have shown potential in various therapeutic areas. For example, L-isoserine has been identified as an inhibitor of aminopeptidase (B13392206) N (APN), an enzyme overexpressed on the surface of tumor cells. tandfonline.com This has led to the synthesis and evaluation of L-isoserine derivatives as potential anticancer agents. tandfonline.com

Furthermore, L-isoserine has been investigated for its effects on the central nervous system. It acts as a substrate for the glial GABA transporter GAT3 and has been shown to increase GAT3 expression and promote functional recovery after ischemic stroke in animal models. nih.gov Another related compound, N-Benzoyl Isoserine Methyl Ester (N-bime), has been screened for anti-inflammatory and analgesic properties. ijbcp.com Additionally, aminooxyacetic acid, an inhibitor of cystathionine (B15957) β-synthase, has been studied for its potential to improve learning and memory in models of chronic alcoholism by protecting neuronal mitochondria. imrpress.com

The diverse research applications are highlighted in the table below, which showcases various derivatives and their areas of investigation.

| Compound/Derivative | Area of Investigation | Research Finding |

| L-Isoserine | Oncology | Inhibits aminopeptidase N (APN), a target in cancer therapy. tandfonline.com |

| L-Isoserine | Neurology | Acts as a GAT3 substrate, promoting recovery after ischemic stroke in mice. nih.gov |

| N-Benzoyl Isoserine Methyl Ester (N-bime) | Pharmacology | Shows anti-inflammatory and analgesic properties in animal models. ijbcp.com |

| Aminooxyacetic acid | Neurology | May improve learning and memory by protecting mitochondria in a rat model of chronic alcoholism. imrpress.com |

| (2R,3R)-2-amino-3-hydroxy-3-cyclohexylpropanoic acid | Antiviral | A key component in the HIV antagonist drug ONO-4128. acs.org |

This table summarizes findings from various pharmacological and biochemical studies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWLPDIRXJCEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963848 | |

| Record name | Amino(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-62-7 | |

| Record name | 2-Amino-2-hydroxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminohydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Investigations of Aminohydroxyacetic Acid

Stereochemistry and Conformational Analysis in Research

The stereochemistry of aminohydroxyacetic acid is central to its chemical identity. The α-carbon atom is a chiral center, as it is bonded to four distinct groups: a hydrogen atom, an amino group (-NH2), a hydroxyl group (-OH), and a carboxyl group (-COOH). This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated using two primary systems:

D/L System: Based on the configuration relative to glyceraldehyde, a reference compound, this compound can exist in L- and D-forms. libretexts.org In biological contexts, amino acids are predominantly found in the L-enantiomer form. libretexts.org Databases often refer to the compound as H-DL-Gly(OH)-OH, indicating a racemic mixture of both D and L isomers. nih.gov

R/S System: The Cahn-Ingold-Prelog (CIP) priority rules provide an absolute configuration for each stereocenter. youtube.com By assigning priorities to the four groups attached to the chiral α-carbon, the enantiomers can be unambiguously named as either (R)-aminohydroxyacetic acid or (S)-aminohydroxyacetic acid.

The conformational analysis of amino acids investigates the spatial arrangement of atoms that can be interconverted by rotation about single bonds. For this compound, rotations around the Cα-C and Cα-N bonds define its backbone conformation. Research on similar non-natural amino acids utilizes techniques like Nuclear Magnetic Resonance (NMR) to determine conformational preferences in solution. rsc.org Studies on other amino acids have also employed specific isotope substitution to aid in conformational analysis across different ionization states. nih.gov The presence of the hydroxyl group introduces an additional layer of complexity, allowing for potential intramolecular hydrogen bonding that can influence and stabilize certain conformations. The analysis of small peptides containing modified amino acids reveals that such residues can favor unusual, high-energy conformations. rsc.org

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a combination of bands typical for amino acids and alcohols. spectroscopyonline.com A very broad absorption is anticipated in the 3500-2500 cm⁻¹ region, arising from the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. spectroscopyonline.com The N-H stretching of the amino group would also appear in this region. researchgate.net Gas-phase studies of deprotonated amino acids show strong absorption bands for the carboxylate group (COO⁻) symmetric and antisymmetric stretches. nih.gov

Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Carboxylic Acid O-H | Stretch (H-bonded) | 3500 - 2500 (broad) | spectroscopyonline.com |

| Alcohol O-H / Amine N-H | Stretch | 3400 - 3300 | researchgate.net |

| Carboxylic Acid C=O | Stretch | 1730 - 1700 | spectroscopyonline.com |

| Carboxylate (COO⁻) | Antisymmetric Stretch | ~1600 | nih.gov |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1300 | nih.gov |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | spectroscopyonline.com |

| Carboxylic Acid O-H | Bend (Wag) | 960 - 900 | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. researchgate.net For this compound, both ¹H and ¹³C NMR are valuable.

¹H NMR: A ¹H NMR spectrum would reveal distinct signals for each unique proton. The α-proton (H-Cα) would appear as a singlet. The protons on the amino (-NH₂), hydroxyl (-OH), and carboxyl (-COOH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and pH. nih.gov

¹³C NMR: The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms: one for the α-carbon and another for the carboxyl carbon at a much higher chemical shift.

Techniques like TOCSY can be used to identify correlations within the single residue. chemrxiv.org

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound with high accuracy. creative-proteomics.com For this compound, the exact mass can be measured, confirming its elemental composition of C₂H₅NO₃. nih.gov Techniques such as electrospray ionization (ESI) are commonly used for amino acid analysis. nih.gov In positive ion mode, the molecule would likely be detected as the protonated species [M+H]⁺, while in negative ion mode, it would be detected as the deprotonated species [M-H]⁻. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides definitive structural confirmation by revealing how the atoms are connected. nih.govnebiolab.com

Computational Modeling of this compound Molecular Architecture

Computational modeling serves as a powerful tool to complement experimental findings, providing insight into the molecular structure, dynamics, and energetics of this compound. diva-portal.org Using methods grounded in quantum mechanics and molecular mechanics, researchers can build three-dimensional models of the molecule and simulate its behavior.

Molecular Dynamics (MD) simulations are frequently used to explore the conformational landscape of amino acids. rsc.org These simulations can map out the energetically favorable conformations by calculating the potential energy as a function of bond rotations, revealing the most stable arrangements of the amino, hydroxyl, and carboxyl groups. Such studies can also elucidate the role of solvent molecules in stabilizing different conformations.

Biosynthesis and Metabolic Pathways of Aminohydroxyacetic Acid

Enzymatic Conversion Pathways to Aminohydroxyacetic Acid

The primary route for the biosynthesis of the this compound moiety is through the direct hydroxylation of a glycine (B1666218) residue located at the C-terminus of a peptide chain. This reaction is a key step in the pathway of peptide amidation, a common post-translational modification essential for the biological activity of many peptide hormones and neuropeptides. oup.combioscientifica.com

Current scientific literature does not provide significant evidence for a direct enzymatic conversion of serine to free this compound in biological systems. While chemical synthesis methods have been developed to produce α-hydroxyglycine derivatives from serine, these are not representative of in vivo biosynthetic pathways. The established biological route for α-hydroxyglycine formation does not involve serine as an immediate precursor.

The exclusive and well-characterized precursor for the this compound moiety in a biological context is a C-terminal glycine residue of a propeptide. researchgate.net This conversion is catalyzed by the enzyme Peptidylglycine α-hydroxylating monooxygenase (PHM) , which is a domain of the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM) . google.comnih.gov

The hydroxylation reaction is a complex process dependent on several cofactors. bioscientifica.com It requires molecular oxygen (O₂), ascorbate (B8700270) as a reducing agent, and copper ions (Cu²⁺) for the catalytic activity of the PHM domain. researchgate.netebi.ac.uk Isotopic labeling studies have confirmed that the oxygen atom incorporated into the glycine to form the α-hydroxyglycine intermediate is derived from molecular oxygen, not from water, classifying the reaction as a monooxygenase reaction. ebi.ac.uk

Peptidyl-glycine + O₂ + 2 Ascorbate → Peptidyl-α-hydroxyglycine + 2 Dehydroascorbate + H₂O nih.gov

Table 1: Key Components in the Enzymatic Formation of Peptidyl-α-hydroxyglycine

| Component | Role | Reference |

| Enzyme | Peptidylglycine α-hydroxylating monooxygenase (PHM) | google.comnih.gov |

| Substrate | C-terminal glycine of a peptide | researchgate.net |

| Cofactors | Molecular Oxygen (O₂), Ascorbate, Copper (Cu²⁺) | bioscientifica.comresearchgate.netebi.ac.uk |

| Product | Peptidyl-α-hydroxyglycine | nih.gov |

Serine Conversion Pathways

Catabolism and Degradation Routes of this compound

The degradation of the peptidyl-α-hydroxyglycine intermediate is a rapid and efficient process, also catalyzed by the PAM enzyme. Specifically, the Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain of PAM is responsible for this catabolic step. bioscientifica.comgoogle.com

The PAL domain cleaves the N-Cα bond of the α-hydroxyglycine residue, resulting in the formation of an α-amidated peptide and glyoxylate. bioscientifica.comgoogle.com This reaction is the final step in the peptide amidation pathway. The activity of the PAL domain is dependent on zinc ions (Zn²⁺). google.com

The degradation reaction is as follows:

Peptidyl-α-hydroxyglycine → Amidated peptide + Glyoxylate creative-proteomics.com

In addition to enzymatic degradation, studies have shown that the peptidyl-α-hydroxyglycine intermediate can undergo non-enzymatic decomposition, a process that can be catalyzed by various transition metals. google.com There is also some evidence suggesting that α-hydroxyglycine can be transformed into dehydroglycine.

Table 2: Products of Peptidyl-α-hydroxyglycine Catabolism

| Catabolic Route | Catalyst | Products | Reference |

| Enzymatic | Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) | Amidated peptide, Glyoxylate | bioscientifica.comgoogle.comcreative-proteomics.com |

| Non-enzymatic | Transition metals | Amidated peptide, Glyoxylate | google.com |

Intermediary Metabolism and Integration within Amino Acid Networks

This compound, in its peptidyl form, serves as a short-lived intermediate that is not significantly integrated into broader metabolic networks. numberanalytics.com Its metabolic relevance is defined by its precursor, glycine, and its degradation product, glyoxylate, both of which are part of central metabolic pathways. uomustansiriyah.edu.iq

Glycine , the precursor, is a non-essential amino acid involved in the synthesis of proteins, purines, and other important biomolecules.

Glyoxylate , the degradation product, can be metabolized through various pathways, including transamination to glycine or oxidation to oxalate.

The metabolic pathway of peptide amidation, in which peptidyl-α-hydroxyglycine is an intermediate, is a crucial component of neuroendocrine and endocrine cell function, highlighting its importance in cellular protein modification processes. creative-proteomics.com

Regulatory Mechanisms of this compound Biosynthesis and Degradation

The biosynthesis and degradation of the peptidyl-α-hydroxyglycine intermediate are regulated through the control of the Peptidylglycine α-amidating monooxygenase (PAM) enzyme. uomustansiriyah.edu.iq The activity of PAM is influenced by several factors:

Cofactor Availability: The PHM-catalyzed formation of peptidyl-α-hydroxyglycine is dependent on the cellular concentrations of copper and ascorbate. bioscientifica.com Deficiencies in these cofactors can limit the rate of the reaction.

Inhibition: The copper-chelating drug disulfiram (B1670777) has been shown to inhibit PAM activity in vivo, leading to a decrease in the production of amidated peptides. uomustansiriyah.edu.iq

Substrate Specificity: The efficiency of the PHM domain can be influenced by the amino acid residues preceding the C-terminal glycine in the peptide substrate, suggesting a level of substrate-specific regulation.

pH: The PAL domain, which degrades the α-hydroxyglycine intermediate, exhibits optimal activity at an acidic pH, which is characteristic of the secretory granules where peptide amidation occurs. bioscientifica.com

The regulation of the PAM enzyme ensures that the production of bioactive amidated peptides is tightly controlled according to the physiological needs of the organism.

Mechanisms of Action of Aminohydroxyacetic Acid

Enzyme Inhibition Modalities

Aminohydroxyacetic acid functions as a broad inhibitor of enzymes that are dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6 that acts as a crucial cofactor in a variety of metabolic reactions. wikipedia.org Its inhibitory action extends to several key enzymes involved in amino acid and neurotransmitter metabolism.

This compound is a well-documented inhibitor of 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgnih.govpatsnap.com By blocking GABA-T, this compound prevents the breakdown of GABA, leading to an accumulation of GABA levels in brain tissues. wikipedia.orgnih.govpatsnap.com This mechanism has made it a useful tool in experimental studies to investigate regional GABA turnover and its physiological roles. wikipedia.orgnih.gov The inhibition of GABA-T by this compound can produce anticonvulsant effects, as demonstrated in animal models where it offered protection against convulsions induced by substances that deplete GABA. researchgate.net The enzyme GABA-T catalyzes the conversion of 4-aminobutanoate (GABA) and 2-oxoglutarate into succinate (B1194679) semialdehyde and L-glutamate. wikipedia.org Inhibiting this enzyme disrupts this conversion, thereby increasing GABA concentrations. patsnap.comwikipedia.org

This compound is a widely utilized inhibitor of cystathionine (B15957) beta-synthase (CBS), a key PLP-dependent enzyme in the transsulfuration pathway. nih.govnih.gov CBS plays a critical role in metabolizing homocysteine and producing hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. nih.govmdpi.com The inhibition of CBS by this compound has been a subject of extensive research, particularly concerning its potential therapeutic applications and its limitations due to a lack of specificity. nih.govnih.gov

The mechanism of inhibition involves this compound binding to the PLP cofactor in the enzyme's active site. nih.govbiorxiv.org Research has shown that this compound binds to CBS more tightly than its natural substrates and forms a dead-end intermediate featuring an oxime bond with PLP. nih.gov This effectively blocks the enzyme's catalytic cycle. nih.govbiorxiv.org Cellular studies have confirmed that this inhibition leads to a decrease in H₂S production and affects cellular bioenergetics. nih.gov However, it has been noted that the inhibitory effect on CBS can be modulated by other molecules; for instance, serine has been shown to reactivate this compound-inhibited CBS by displacing the inhibitor. nih.gov

| Finding | Description | Reference |

|---|---|---|

| Inhibitory Mechanism | Forms a dead-end PLP-bound intermediate with an oxime bond, binding tighter than CBS substrates. | nih.gov |

| Cellular Effect | Decreases hydrogen sulfide (H₂S) production and impacts cellular bioenergetics. | nih.gov |

| Reversibility | The amino acid serine can replace the inhibitor from the enzyme's active site, rescuing its activity. | nih.gov |

| Specificity Issues | Considered a commonly used but not entirely specific or selective inhibitor of CBS. | nih.gov |

As a general inhibitor of PLP-dependent enzymes, the action of this compound is not restricted to GABA-T and CBS. wikipedia.org It also inhibits other key metabolic enzymes that rely on this cofactor. One significant target is aspartate aminotransferase , an essential enzyme in the malate-aspartate shuttle. wikipedia.org This shuttle is crucial for the reoxidation of cytosolic NADH by mitochondria in nerve terminals. By inhibiting aspartate aminotransferase, this compound disrupts this process, which can impair mitochondrial energy metabolism. wikipedia.org Other research has pointed to aminohydroxamic acids, a related class of compounds, as inhibitors of enzymes like histidine decarboxylase and 3,4-dihydroxyphenylalanine decarboxylase. nih.gov

Inhibition of Cystathionine Beta-Synthase (CBS)

Molecular Interactions and Binding Dynamics

The inhibitory activity of this compound is rooted in its specific molecular interactions with the PLP cofactor within the active site of target enzymes. It functions by attacking the Schiff base linkage, which is a chemical bond formed between the PLP cofactor and a lysine (B10760008) residue of the enzyme. wikipedia.org This attack results in the formation of a highly stable oxime complex. wikipedia.orgnih.gov

High-resolution structural studies, including cryo-electron microscopy of Mycobacterium tuberculosis CBS (MtbCBS) bound to this compound, have provided detailed insights into these interactions. biorxiv.org These studies reveal that the inhibitor is stabilized within the active site by specific amino acid residues.

| Interaction Type | Details | Reference |

|---|---|---|

| Covalent Bonding | Forms a stable oxime bond with the pyridoxal phosphate (PLP) cofactor. | nih.gov |

| Active Site Stabilization (MtbCBS) | Critically stabilized by highly conserved active-site residues, including T75 and Q147. | biorxiv.org |

| Binding Affinity | Binds to human CBS with a higher affinity than the enzyme's natural substrates. | nih.gov |

| Structural Impact (Human CBS) | The crystal structure of the AOAA-bound human CBS reveals a lack of hydrogen bonding with residues G305 and Y308, which are present in the serine-bound enzyme. | nih.gov |

These molecular dynamics explain the potent inhibitory effect of this compound. The formation of the stable oxime intermediate effectively traps the enzyme in an inactive state, preventing it from participating in its normal catalytic reactions. nih.gov

Cellular Signaling Pathway Modulation

By altering the levels of key metabolites and signaling molecules like GABA and H₂S, this compound can modulate various cellular signaling pathways. These pathways are involved in fundamental processes such as neurotransmission, cell survival, and ion homeostasis.

Research indicates that this compound can influence cellular calcium (Ca²⁺) homeostasis. imrpress.com Abnormal calcium handling is implicated in various pathological conditions, and its modulation is a key aspect of cellular signaling. nih.govnih.gov Studies have shown that this compound can inhibit the influx of Ca²⁺ and reduce intracellular Ca²⁺ overload. imrpress.com This effect is thought to contribute to its neuroprotective properties in certain contexts, such as improving the function of a damaged central nervous system. imrpress.com For example, in models of chronic alcoholism where nerve cell damage is linked to mitochondrial dysfunction and Ca²⁺ overload, treatment with this compound was found to improve mitochondrial morphology. imrpress.com This suggests that by reducing the formation of H₂S through CBS inhibition, this compound mitigates downstream effects that include excessive Ca²⁺ influx and subsequent cellular damage. imrpress.com

Influence on Hydrogen Sulfide Pathways

This compound, also known as aminooxyacetic acid (AOAA), exerts a significant influence on the biosynthesis of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes. imrpress.commdpi.com The primary mechanism through which this compound affects H₂S pathways is by inhibiting key enzymes responsible for its production. imrpress.comdrugbank.com

Hydrogen sulfide in mammalian tissues is primarily synthesized from L-cysteine and homocysteine through the activity of enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). mdpi.commdpi.com this compound functions as a known inhibitor of CBS activity. imrpress.com By inhibiting this enzyme, this compound effectively reduces the endogenous production and concentration of H₂S. imrpress.com This inhibitory action has been observed to improve the function of a damaged central nervous system by mitigating the effects of excessive H₂S, such as the inhibition of synaptic transmission and neuronal function. imrpress.com For instance, in studies involving rats with chronic alcoholism, treatment with this compound led to a decreased hydrogen sulfide content in the hippocampus. imrpress.com

The enzymatic pathways for H₂S biosynthesis are complex, involving several key enzymes and substrates. biorender.comnih.gov The intervention of this compound at the level of CBS represents a critical point of modulation in this pathway.

Table 1: Effect of this compound on Hydrogen Sulfide Synthesis

| Target Enzyme | Substrate(s) | Effect of this compound | Consequence |

| Cystathionine β-synthase (CBS) | L-cysteine, Homocysteine | Inhibition imrpress.com | Decreased H₂S Concentration imrpress.com |

Effects on Cytoskeletal Components (e.g., F-actin)

The cytoskeleton is a crucial cellular structure for maintaining normal cell morphology and function, with filamentous actin (F-actin) being one of its most vital components. imrpress.com F-actin, the polymeric form of globular actin (G-actin), is essential for cellular processes like cell motility, division, and maintaining cell shape. wikipedia.org Research indicates that this compound can influence the state of cytoskeletal components, specifically F-actin. imrpress.com

In a study on rats with chronic alcoholism, a condition associated with neuronal damage and impaired learning and memory, treatment with this compound resulted in an increased content of F-actin in the hippocampus. imrpress.com This increase in F-actin levels was associated with an improvement in mitochondrial morphology and a reduction in neuronal damage. imrpress.com The integrity of F-actin is considered necessary for the maintenance of normal cellular functions, and its dynamic assembly and disassembly are regulated by factors such as intracellular calcium ion concentrations. imrpress.com High concentrations of calcium can lead to the degradation of the cytoskeleton. imrpress.com By modulating pathways that can influence intracellular conditions, such as inhibiting H₂S production which can affect Ca²⁺ influx, this compound indirectly supports the integrity of cytoskeletal structures like F-actin. imrpress.com

The maintenance of F-actin is also linked to synaptic plasticity, including long-term potentiation (LTP) in the hippocampus, which is a cellular basis for learning and memory. imrpress.com

Table 2: Research Findings on this compound and F-actin

| Study Model | Tissue/Cell Type | Observed Effect of this compound | Associated Outcome |

| Rats with chronic alcoholism | Hippocampus | Increased F-actin content imrpress.com | Improved mitochondrial morphology, reduced neuronal damage imrpress.com |

Mechanisms of Neurotransmission Modulation

This compound significantly modulates neurotransmission, primarily through its interaction with enzyme systems that regulate the levels of key amino acid neurotransmitters. wikipedia.orgnih.gov Its actions can lead to both inhibitory and potentially excitotoxic effects depending on the context. wikipedia.org

A primary mechanism of action is the inhibition of 4-aminobutyrate aminotransferase (GABA-T). wikipedia.org GABA-T is a pyridoxal phosphate-dependent enzyme responsible for the breakdown of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the brain. wikipedia.orgnih.gov By inhibiting GABA-T, this compound prevents the degradation of GABA, leading to an increase in its concentration in brain tissues. wikipedia.org This elevation of GABA levels enhances inhibitory neurotransmission. wikipedia.org

However, this compound is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes and also targets aspartate aminotransferase. wikipedia.org This enzyme is a crucial component of the malate-aspartate shuttle, which is vital for the reoxidation of cytosolic NADH by mitochondria in nerve terminals. wikipedia.org The inhibition of this shuttle impairs mitochondrial energy metabolism and prevents mitochondria from utilizing pyruvate (B1213749) derived from glycolysis. wikipedia.org This impairment of energy metabolism can create a bioenergetic state similar to hypoglycemia and may lead to excitotoxic lesions, as have been observed in the striatum. wikipedia.org

Therefore, the modulation of neurotransmission by this compound is multifaceted, involving the enhancement of GABAergic inhibition while simultaneously compromising neuronal energy metabolism, which can indirectly influence neuronal excitability and health. wikipedia.orgfrontiersin.org

Table 3: Targets of this compound in Neurotransmission Modulation

| Molecular Target | Action of this compound | Effect on Neurotransmission |

| 4-aminobutyrate aminotransferase (GABA-T) | Inhibition wikipedia.org | Increased levels of GABA, enhancing inhibitory neurotransmission wikipedia.org |

| Aspartate aminotransferase | Inhibition wikipedia.org | Impairment of the malate-aspartate shuttle and mitochondrial energy metabolism in nerve terminals wikipedia.org |

Pharmacological and Biological Activities of Aminohydroxyacetic Acid

Central Nervous System Modulation

Aminohydroxyacetic acid interacts with the central nervous system through several pathways, including demonstrating anticonvulsant properties, influencing cognitive functions, providing neuroprotection, and modulating critical neurotransmitter systems.

Early research identified this compound as possessing anticonvulsant properties. nih.gov Anticonvulsants are a class of pharmacological agents that suppress the excessive and uncontrolled firing of neurons that occurs during seizures. wikipedia.org While many conventional antiepileptic drugs act by blocking sodium channels or enhancing the function of γ-aminobutyric acid (GABA), the precise mechanisms of all anticonvulsants are diverse and sometimes uncertain. wikipedia.org The characterization of this compound as an anticonvulsant places it within a broad category of substances investigated for their ability to treat epileptic seizures. nih.govffhdj.com

Studies have shown that this compound can improve learning and memory, particularly in models of chronic alcoholism, a condition known to impair cognitive function. nih.govnih.gov In rat models of chronic alcoholism, treatment with this compound led to significant improvements in spatial learning and memory as measured by the Morris water maze test. nih.govimrpress.com Compared to the untreated alcoholism model group, the rats receiving the compound showed reduced latency and swimming distance to find a hidden platform. nih.gov

The mechanism for this improvement is linked to its ability to inhibit cystathionine-β-synthase, an enzyme that produces hydrogen sulfide (B99878) (H₂S) in the brain. nih.gov Elevated levels of H₂S are associated with cell damage in chronic alcoholism. nih.gov By reducing H₂S levels, this compound helps to protect neurons and improve their function, thereby enhancing learning and memory capabilities. nih.govimrpress.com This cognitive enhancement is also associated with the upregulation of myelin basic protein (MBP), which is crucial for the structure and function of neurons. nih.gov

| Parameter | Control Group | Chronic Alcoholism Model Group | This compound Remedy Group | Reference |

|---|---|---|---|---|

| Learning & Memory Ability (Morris Water Maze) | Normal | Significantly Impaired | Significantly Improved | nih.govimrpress.com |

| Hippocampal Hydrogen Sulfide (H₂S) Level | Normal | Increased | Decreased | nih.govimrpress.com |

| Myelin Basic Protein (MBP) Expression | Normal | Down-regulated | Ameliorated | nih.gov |

This compound exhibits neuroprotective effects, primarily by mitigating the cellular damage caused by neurotoxic substances or conditions. researchgate.netcnjournals.com A key mechanism of this protection is its ability to reduce the formation of hydrogen sulfide (H₂S), which in high concentrations can be toxic to the central nervous system. imrpress.com By inhibiting the enzyme responsible for H₂S synthesis, this compound alleviates H₂S-induced damage, protects neuronal structure and function, and promotes cell survival. nih.govimrpress.com

This neuroprotective action is also closely linked to its effect on mitochondria. In models of chronic alcoholism, this compound was shown to protect mitochondrial function and morphology from alcohol-induced damage. imrpress.com Furthermore, its ability to reduce intracellular calcium (Ca²⁺) overload, a common pathway for cell death, contributes to its neuroprotective profile. nih.govimrpress.com Some amino acid-based solutions have also been shown to be effective neuroprotectants by reducing oxidative stress and inhibiting cell death pathways like procaspase-3 activation. nih.gov

The compound indirectly modulates excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. imrpress.com Excitatory amino acid receptors are critical for fast synaptic transmission in the central nervous system. acnp.org However, their excessive activation, known as excitotoxicity, can lead to neuronal death and is implicated in numerous neurodegenerative diseases. nih.govmdpi.com

The modulation by this compound is linked to its effect on hydrogen sulfide (H₂S). High concentrations of H₂S can enhance the calcium overload mediated by NMDA receptors, which in turn causes mitochondrial swelling, energy metabolism disorders, and ultimately cell necrosis. imrpress.com By reducing the concentration of H₂S, this compound can mitigate this NMDA receptor-mediated excitotoxicity, thereby protecting neurons from this damaging cascade. imrpress.com

Neuroprotective Efficacy

Influence on Cellular Bioenergetics

Cellular bioenergetics, the study of energy flow through living systems, is fundamental to cell function, and tissues with high energy demands like the brain are particularly vulnerable to metabolic deficits. nih.govnumberanalytics.com this compound has been shown to influence these pathways, with a notable impact on mitochondrial function.

This compound has a protective effect on mitochondrial function, especially under conditions of cellular stress such as chronic alcoholism. nih.govimrpress.com Mitochondria are central to cellular energy production, and their dysfunction is a key factor in many disease processes. uc.ptnih.gov

In a rat model of chronic alcoholism, alcohol exposure led to significant mitochondrial damage in the hippocampus, including swelling, deformation, and cristae cracks. nih.gov This was accompanied by a decrease in the activity of mitochondrial ATPase, an essential enzyme for ATP synthesis. nih.gov Treatment with this compound was found to ameliorate these effects. nih.govimrpress.com It improved the morphology of the mitochondria and reduced the alcohol-induced decrease in mitochondrial ATPase activity. nih.govimrpress.com This protective effect on mitochondrial function is believed to be a core component of its neuroprotective and cognitive-enhancing properties, as it helps to preserve cellular energy metabolism and reduce oxidative damage. nih.govimrpress.com

| Parameter | Control Group | Chronic Alcoholism Model Group | This compound Remedy Group | Reference |

|---|---|---|---|---|

| Mitochondrial Morphology (Hippocampus) | Normal | Swelling, Deformation, Cristae Cracks | Improved Morphology | nih.govimrpress.com |

| Mitochondrial ATPase Activity | Normal | Decreased | Ameliorated (Partially Restored) | nih.gov |

| Hippocampal Hydrogen Sulfide (H₂S) Level | Normal | Increased | Decreased | nih.govimrpress.com |

Energy Metabolism Pathway Perturbations

Impact on Oxidative Stress Responses

Preliminary research suggests that this compound and its derivatives may possess antioxidant properties. Some studies indicate that these compounds have the ability to scavenge free radicals, which could offer cellular protection against oxidative stress. For instance, (2S)-amino(hydroxy)ethanoic acid has been noted for its antioxidant properties, which may contribute to cellular defense against oxidative damage. smolecule.com Similarly, derivatives of this compound have been investigated for their potential to mitigate oxidative stress. One study on a derivative, 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid, showed that in a murine model of neurodegeneration, treatment led to a decrease in markers of oxidative stress in brain tissues.

However, comprehensive studies that quantify the antioxidant capacity of pure this compound or detail its mechanisms of action in mitigating oxidative stress in various biological systems are not extensively documented.

Anti-inflammatory Effects and Immune System Modulation

The potential anti-inflammatory and immunomodulatory roles of this compound have been alluded to in some studies, primarily through research on its derivatives or in broader patents. A patent for dermal compositions lists alpha-hydroxyglycine as a potential anti-inflammatory agent. google.com Further supporting an anti-inflammatory role for related structures, N-(2-hydroxy phenyl) acetamide (B32628) has been shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in rats with adjuvant-induced arthritis. nih.gov

In the context of immune modulation, analogues of the antitumor antibiotic spergualin, which are synthesized by substituting the alpha-hydroxyglycine residue, have demonstrated immunosuppressive effects on delayed-type hypersensitivity and antibody formation. nih.govresearchgate.net These findings suggest that the this compound moiety may be a structural component in molecules with immunomodulatory potential. However, direct studies on the specific effects of this compound on immune cell populations, cytokine profiles, and inflammatory signaling pathways are lacking.

Antitumor Activity Research

Another related compound, hadacidin (B1672590), which is a derivative of N-hydroxyglycine, has been identified as an antineoplastic agent, meaning it inhibits or prevents the growth and spread of tumors. ebi.ac.ukwikipedia.org Additionally, hydroxamic acids, a class of compounds to which N-hydroxyglycine belongs, are known to exhibit antitumor activities, often by inhibiting metal-containing enzymes like histone deacetylases. researchgate.net

These studies collectively suggest that the core structure of this compound may serve as a scaffold for the development of antitumor agents. However, direct in vitro or in vivo studies on the antitumor efficacy of this compound as a standalone compound are not currently available in the scientific literature.

Aminohydroxyacetic Acid Derivatives: Synthesis, Structure Activity Relationships, and Biological Evaluation

Rational Design and Chemical Synthesis of Aminohydroxyacetic Acid Analogs

The rational design of this compound analogs often involves strategically conjugating amino acid fragments to bioactive heterocyclic scaffolds to enhance pharmacological properties such as stability, cell permeability, and bioavailability. nih.gov The synthesis of these derivatives can be achieved through various chemical strategies. For instance, novel benzimidazole (B57391) and phthaloylamino acid derivatives have been successfully synthesized. jmchemsci.com One common method involves reacting phthalic anhydride (B1165640) with different amino acids, such as D-glycine, D-alanine, and D-valine, under solventless fusion conditions to produce N-phthaloylamino acids. jmchemsci.com These intermediates can then undergo a cyclization reaction with o-phenylenediamine (B120857) to yield corresponding benzimidazole derivatives. jmchemsci.com

Another approach is the metal-free C–N coupling reaction between 5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids, which has been used to successfully synthesize a series of amino acid derivatives. rsc.org The synthesis of γ-hydroxy-α-amino acid derivatives has been accomplished through biocatalytic one-pot reactions, such as tandem aldol (B89426) addition–transamination reactions. nih.gov Furthermore, a practical and efficient synthesis of α-aminophosphonic acids incorporated into heterocyclic systems like 1,2,3,4-tetrahydroquinoline (B108954) has been developed, which involves the introduction of a phosphonate (B1237965) group into N-acyliminium ion intermediates. mdpi.com The synthesis of α-hydroxy amides, which are important intermediates, can be achieved by the diazotization of amino acids, followed by hydrolysis to α-hydroxy acids and subsequent amination. researchgate.net These diverse synthetic routes allow for the creation of a wide range of this compound analogs for biological evaluation. jmchemsci.comrsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of this compound derivatives. These studies establish a correlation between the chemical structure of the derivatives and their biological activity, often employing computational methods like quantitative structure-activity relationship (QSAR) modeling. turkjps.org SAR analyses help to identify the key molecular features required for a desired biological effect.

For example, in a series of 5-amino-nicotinic acid derivatives designed as α-amylase inhibitors, the presence of halogens (F, Cl, and Br) at the para position of a phenyl ring was found to be ideal for potent inhibitory activity. d-nb.infonih.gov Similarly, for hydroxycinnamic acid derivatives, critical structural elements for synergistic anticancer activity were identified as a para-hydroxyl group on the phenolic ring, a carbon C7–C8 double bond, and a methyl-esterified carboxyl group. nih.gov In the case of α,β-dehydroamino acid derivatives screened for anticancer activity, the results suggested that α,β-dehydroalanine derivatives are a promising source of future anticancer compounds. nih.gov The insights gained from SAR studies are invaluable for the rational design of new, more effective this compound analogs. turkjps.orgnih.gov

Pharmacological Profiling of Novel Derivatives

Pharmacological profiling is an essential step in drug development to identify potential hazards and reduce clinical risks. nih.gov This process involves evaluating novel derivatives against a panel of biological targets to determine their efficacy, selectivity, and potential off-target interactions. nih.gov For phenoxyacetic acid derivatives, a class of compounds with a wide range of reported biological activities including anti-inflammatory and antimicrobial effects, literature reviews serve as a basis for understanding their pharmacological profile. jetir.org

In the development of new anti-inflammatory agents, novel phenoxyacetic acid derivatives were designed and synthesized with the aim of achieving selective inhibition of the COX-2 enzyme. mdpi.com Subsequent pharmacological evaluation included in vivo assessments of their ability to reduce paw thickness and weight in animal models, providing crucial information on their anti-inflammatory effects. mdpi.com This comprehensive profiling also involved assessing their impact on biochemical markers like TNF-α and PGE-2, as well as toxicological scrutiny of renal and stomach function. mdpi.com Such detailed profiling is critical for establishing the therapeutic potential and safety of new this compound derivatives.

Application of Derivatives in Enzyme Inhibition

A significant application of this compound derivatives is in the field of enzyme inhibition, where they have been explored as potential therapeutics for a variety of conditions.

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for neurodegenerative disorders like Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission. nih.govfrontiersin.org Derivatives of amino acids and related structures have been investigated for this purpose. For example, hydroxybenzoic acid (HBAc) derivatives have been developed as dual-target agents, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org

Studies on ceanothic acid derivatives have shown that they can inhibit AChE, with kinetic studies indicating a competitive and reversible mechanism. mdpi.com Molecular modeling suggests these compounds interact with the peripheral anionic site (PAS) of the enzyme. mdpi.com Similarly, p-aminobenzoic acid (PABA) derivatives have been evaluated as acetylcholinesterase inhibitors. nih.gov The development of such inhibitors, including those based on carbamate (B1207046), alkaloid, and sulfonamide structures, represents an important area of research for treating the symptoms of Alzheimer's disease. dergipark.org.tr

This compound derivatives have shown significant potential as inhibitors of digestive enzymes, which is a promising strategy for managing metabolic disorders like obesity and type 2 diabetes. nih.gov The inhibition of pancreatic lipase (B570770) can reduce fat absorption, while the inhibition of α-amylase and α-glucosidase can control postprandial hyperglycemia by slowing carbohydrate digestion. nih.govnih.govpreprints.org

Synthetic amino acid derivatives, identified by codes such as PPC80, PPC82, PPC84, PPC89, and PPC101, have been evaluated for their inhibitory effects on these enzymes. nih.govsemanticscholar.org

Pancreatic Lipase Inhibition: Several derivatives demonstrated potent, concentration-dependent inhibition of pancreatic lipase. Notably, PPC82 was more effective than the commercial drug orlistat (B1677487) at a lower concentration. nih.gov The inhibition mechanism was found to be competitive or mixed for these compounds. nih.govsemanticscholar.org

Inhibitory Concentration (IC₅₀) of Amino Acid Derivatives against Pancreatic Lipase

| Compound | IC₅₀ (µM) | Reference Drug (Orlistat) IC₅₀ (µM) |

|---|---|---|

| PPC80 | 475.30 ± 8.25 | 587.70 ± 14.90 |

| PPC82 | 167.00 ± 6.25 | 587.70 ± 14.90 |

| PPC84 | 1023.00 (approx.) | 587.70 ± 14.90 |

Data sourced from in vitro assays. nih.gov

α-Amylase and α-Glucosidase Inhibition: The same series of synthetic amino acid derivatives also suppressed the activity of pancreatic α-amylase. nih.govsemanticscholar.org Furthermore, derivatives PPC84, PPC89, and PPC101 showed potent inhibitory effects on α-glucosidase, with PPC101 being 12 times more potent than the standard drug acarbose. nih.gov The inhibition mechanism for these enzymes was identified as competitive or mixed. nih.govsemanticscholar.org Other studies on 5-amino-nicotinic acid and thiazolidine-4-carboxylic acid derivatives have also identified potent inhibitors of both α-amylase and α-glucosidase. d-nb.infonih.govjpbsci.com

Inhibitory Concentration (IC₅₀) of Amino Acid Derivatives against Digestive Carbohydrases

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference Drug (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| PPC80 | 162 - 519 | - | - |

| PPC82 | 162 - 519 | - | - |

| PPC84 | 162 - 519 | 321.30 ± 2.03 | α-Glucosidase: 639.00 ± 4.62 |

| PPC89 | 162 - 519 | 353.00 ± 6.03 | α-Glucosidase: 639.00 ± 4.62 |

| PPC101 | 162 - 519 | 51.00 ± 1.73 | α-Glucosidase: 639.00 ± 4.62 |

Data sourced from in vitro assays. nih.gov

These findings suggest that synthetic amino acid derivatives are promising candidates for the development of therapeutic agents to control metabolic disorders. nih.govsemanticscholar.org

Derivatives as Cholinesterase Inhibitors

Prodrug Strategies for this compound

Prodrug design is a widely used strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor water solubility, instability, or low bioavailability, which can limit the clinical application of a drug. nih.govnih.gov For a molecule like this compound, which contains carboxylic acid, hydroxyl, and amino groups, several prodrug strategies are applicable. nih.gov

The development of prodrugs using amino acids as promoieties has led to improvements in bioavailability, targeted delivery, and a reduction in the toxicity of the parent drug. researchgate.net Common and generally applicable modifications include esterification and amidation. nih.gov Esterification of a carboxylic acid or hydroxyl group can improve the lipophilicity of a drug, enhancing its ability to cross cell membranes. ewadirect.com For instance, amino acid ester prodrugs have been shown to have enhanced intestinal transport. nih.gov These prodrugs are designed to be stable under certain conditions, such as the acidic environment of the stomach, but are cleaved, often by enzymes, under physiological conditions to release the active parent drug. nih.govmdpi.com Such strategies could be vital for optimizing the therapeutic potential of this compound derivatives. nih.govresearchgate.net

Preclinical and Translational Research with Aminohydroxyacetic Acid

In Vivo Model Systems for Efficacy Evaluation

The therapeutic potential of aminohydroxyacetic acid has been explored in various in vivo models, targeting distinct pathological conditions. These studies are fundamental to establishing proof-of-concept and understanding the compound's physiological effects in a whole-organism setting.

This compound has been notably investigated for its effects on neurological damage associated with chronic alcoholism. nih.gov Chronic alcoholism is known to impair the central nervous system, leading to cognitive deficits such as impaired learning and memory. nih.gov The underlying cell damage is linked to elevated levels of hydrogen sulfide (B99878) (H₂S) and subsequent calcium ion overload. nih.gov As an inhibitor of cystathionine-β-synthase (CBS), AOAA can reduce the formation of H₂S in the brain. nih.govimrpress.com

In a key study utilizing a rat model of chronic alcoholism, animals were given alcohol for 28 days to induce neurological damage. nih.gov Treatment with this compound during the latter half of this period led to significant improvements in learning and memory, as evaluated by the Morris water maze test. nih.govimrpress.com The findings indicated that rats treated with AOAA showed marked amelioration of alcohol-induced cognitive impairments. nih.gov These behavioral improvements were associated with positive changes at the cellular level within the hippocampus, including improved mitochondrial ultrastructure, which was damaged in the alcohol-treated group. nih.govimrpress.com

Table 1: Efficacy of this compound in a Rat Model of Chronic Alcoholism (Morris Water Maze)

| Parameter | Control Group | Chronic Alcoholism Model Group | This compound (AOAA) Remedy Group | Reference |

|---|---|---|---|---|

| Spatial Probe Test (Platform Crosses) | Normal | Reduced | Ameliorated (Increased vs. Model) | nih.gov |

| Learning & Memory Ability | Normal | Significantly Impaired | Significantly Improved (vs. Model) | imrpress.com |

The application of this compound has been extended to models of various metabolic disorders, leveraging its role as a metabolic inhibitor.

One significant area of investigation is in metabolic bone disease. In an ovariectomized (OVX) mouse model, which simulates postmenopausal osteoporosis, this compound demonstrated protective effects on bone integrity. frontiersin.org The study found that AOAA treatment helped preserve bone volume by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption. frontiersin.org This effect is linked to AOAA's ability to interfere with the energy metabolism of these cells. frontiersin.org

This compound has also been used as a tool to probe metabolic pathways in the context of diabetes and inflammation. In isolated islets from a type 2 diabetic rat model, AOAA was used to block the malate-aspartate shuttle, helping to elucidate functional alterations in beta-cells. nih.gov Furthermore, in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, an inflammatory condition with a significant metabolic component, administration of AOAA was found to significantly attenuate the symptoms and pathological changes associated with the disease. nih.gov Similarly, in a mouse model of acute myocardial infarction, AOAA improved cardiac function by modulating macrophage metabolism and polarization. nih.gov

Rodent Models of Neurological Disorders (e.g., Chronic Alcoholism)

Biomarker Identification and Validation in Preclinical Studies

Biomarkers are essential for assessing drug efficacy and understanding the biological response to treatment. Preclinical studies with this compound have identified and validated several such markers across different disease models. A biomarker should ideally be measurable in accessible samples and reflect changes in disease status or response to therapy. biocompare.com

In the context of the chronic alcoholism rodent model, treatment with this compound led to the modulation of several key hippocampal biomarkers. imrpress.com The levels of hydrogen sulfide (H₂S), which are elevated in chronic alcoholism, were decreased following AOAA treatment. imrpress.com Concurrently, the activity of catalase and the expression of F-actin were increased, while mitochondrial ATPase activity was reduced, all correlating with improved neuronal health and cognitive function. imrpress.com

Table 2: Biomarkers Modulated by this compound in Preclinical Models

| Disease Model | Identified Biomarker | Effect of AOAA Treatment | Reference |

|---|---|---|---|

| Chronic Alcoholism (Rat) | Hippocampal Hydrogen Sulfide (H₂S) | Decreased | imrpress.com |

| Hippocampal Catalase Activity | Increased | imrpress.com | |

| Hippocampal F-actin Expression | Increased | imrpress.com | |

| Myelin Basic Protein | Up-regulated | nih.gov | |

| Osteoporosis (Mouse) | Serum CTX-I (Bone Resorption Marker) | Decreased | frontiersin.org |

| Myocardial Infarction (Mouse) | M1 (Pro-inflammatory) Macrophages | Inhibited/Decreased | nih.gov |

| M2 (Anti-inflammatory) Macrophages | Promoted/Increased | nih.gov | |

| Colon Cancer (Mouse) | Lanthionine (Plasma) | Proposed as a marker for CBS-expressing tumors | nih.gov |

In the mouse model of osteoporosis, a key serum biomarker for bone resorption, C-terminal telopeptide of type I collagen (CTX-I), was significantly decreased in animals treated with AOAA, validating its inhibitory effect on osteoclast activity in vivo. frontiersin.org In models of myocardial infarction, AOAA treatment altered the balance of macrophage phenotypes, reducing the proportion of pro-inflammatory M1 macrophages while promoting anti-inflammatory M2 macrophages in the heart tissue. nih.gov These cellular biomarkers were correlated with improved cardiac function and reduced infarct size. nih.gov

Pharmacodynamic Assessment in Animal Models

Pharmacodynamic studies investigate the effects of a substance on the body and its mechanism of action. nih.gov For this compound, these assessments in animal models have confirmed its enzymatic inhibition targets and downstream physiological consequences. The primary mechanism of AOAA is the inhibition of PLP-dependent enzymes, which has been demonstrated both in vitro and in vivo. ebi.ac.ukcaymanchem.com

In animal models, this enzymatic inhibition translates to measurable physiological changes. In rats with chronic alcoholism, the pharmacodynamic effect of AOAA is a reduction in hippocampal H₂S levels, which is a direct result of inhibiting the H₂S-producing enzyme CBS. imrpress.com This action is believed to alleviate intracellular calcium overload and protect mitochondria, leading to improved neuronal function. nih.govimrpress.com

In the osteoporosis model, the key pharmacodynamic effect is the attenuation of mitochondrial oxidative phosphorylation in osteoclasts. frontiersin.org By inhibiting the malate-aspartate shuttle, AOAA reduces the production of ATP required for osteoclast differentiation and bone-resorbing activity. frontiersin.org In cardiovascular studies, central administration of AOAA into the fourth ventricle of spontaneously hypertensive rats was shown to modulate thermoregulatory and cardiorespiratory responses to hypercapnia, indicating a pharmacodynamic effect on central autonomic control pathways. nih.gov

Safety Pharmacology and Early Toxicology in Preclinical Settings

Safety pharmacology studies are designed to identify potential undesirable pharmacodynamic effects of a substance on vital physiological functions. wikipedia.org Early toxicology studies provide data on the potential toxicity of a compound. For this compound, preclinical data have identified several safety considerations.

The core battery of safety pharmacology evaluates effects on the central nervous, cardiovascular, and respiratory systems. wikipedia.org

Central Nervous System (CNS): Preclinical studies in mice have shown that this compound can exhibit neurotoxicity. caymanchem.combiomol.com At high doses, it can act as a convulsant agent in both mice and rats. wikipedia.org Acute toxicity studies in mice have established a lethal dose (LD₅₀) of 105 mg/kg. caymanchem.combiomol.com

Cardiovascular and Respiratory Systems: Studies in rats have shown that AOAA can influence cardiovascular and respiratory function. It was found to potentiate bradycardia and attenuate the increase in pulmonary ventilation in response to hypercapnia in normotensive rats. nih.gov Other research has suggested that it may cause ventilatory instability. researchgate.net In a rat model of preeclampsia, AOAA was observed to abolish the beneficial cardiovascular effects of hypoxic perconditioning. taylorandfrancis.com

Renal System: The compound has been shown to inhibit cysteine conjugate β-lyase activity in the kidneys. nih.gov This inhibition can be protective, as it prevents the formation of toxic metabolites from certain environmental chemicals like trichloroethylene, thereby reducing their nephrotoxicity. nih.govnih.gov

A subchronic toxicity study of an AOAA prodrug, YD0251, in mice showed no significant signs of organ injury or histopathological changes after five days of administration, suggesting a potentially favorable safety profile for this derivative. nih.gov

Analytical Methodologies for Aminohydroxyacetic Acid Quantification and Characterization

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for the separation of individual components from a mixture. For amino acids like aminohydroxyacetic acid, which are polar and often present in complex physiological fluids, chromatographic methods provide the necessary resolving power for accurate analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis due to its high throughput, reproducibility, and sensitivity. myfoodresearch.com Since most amino acids, including this compound, lack a strong chromophore for UV detection, a derivatization step is typically required to make them detectable. shimadzu.com This can be performed either before the sample is injected into the column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). myfoodresearch.comshimadzu.com

Common pre-column derivatizing agents include phenylisothiocyanate (PITC), which reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives detectable at 254 nm. researchgate.netusp.org Another popular agent is o-phthaldialdehyde (OPA), which reacts with primary amines to yield highly fluorescent isoindole products. usp.org Post-column derivatization, often with ninhydrin, is also a robust and widely used method, particularly in dedicated amino acid analyzers based on ion-exchange chromatography. usp.orgeuropa.eu

The separation is typically achieved using reversed-phase (RP) columns, such as C18, where a polar mobile phase is used to elute the derivatized amino acids. myfoodresearch.comresearchgate.net The gradient elution, involving a change in the mobile phase composition over time, allows for the separation of a wide range of amino acids with different polarities within a single run. researchgate.net Given the high polarity of this compound, careful optimization of the mobile phase and gradient is crucial to achieve good retention and separation from other components. bevital.no

Table 1: Illustrative HPLC Conditions for Amino Acid Analysis (Applicable to this compound) This table presents typical parameters and is not based on a single specific study of this compound.

| Parameter | Condition | Source |

|---|---|---|

| Technique | Pre-column derivatization with PITC followed by RP-HPLC | researchgate.netusp.org |

| Column | ODS2 (C18) Reversed-Phase, e.g., 250 mm x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase A | 0.14 M Ammonium Acetate Buffer (pH 6.4) with 0.05% Triethylamine | researchgate.net |

| Mobile Phase B | 60:40 (v/v) Acetonitrile-Water | researchgate.net |

| Flow Rate | 1.1 mL/min | researchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Derivatization | Reaction with Phenylisothiocyanate (PITC) | usp.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, amino acids are non-volatile and thermally labile, meaning they cannot be analyzed directly by GC. nih.gov Therefore, a crucial derivatization step is required to convert them into volatile and thermally stable compounds. nih.govsigmaaldrich.com

A common derivatization approach is silylation, which replaces active hydrogens on the amino, carboxyl, and hydroxyl groups with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comresearchgate.net The resulting derivatives are volatile and can be separated on a GC column, typically a nonpolar or medium-polarity capillary column. sigmaaldrich.com

Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification. nih.gov GC-MS offers high sensitivity and the ability to resolve complex mixtures, making it suitable for analyzing amino acids in various biological samples. nih.govpensoft.net

Table 2: General GC-MS Workflow for this compound Analysis This table outlines a typical procedural workflow.

| Step | Description | Key Reagents/Parameters | Source |

|---|---|---|---|

| 1. Sample Prep | Drying of the aqueous sample (e.g., protein hydrolysate, plasma extract). | Nitrogen stream or vacuum | sigmaaldrich.com |

| 2. Derivatization | Conversion to volatile derivatives by replacing active hydrogens. | Silylation reagents (e.g., MTBSTFA) in a solvent (e.g., acetonitrile) with heating (e.g., 100°C). | sigmaaldrich.com |

| 3. GC Separation | Injection of derivatized sample onto a capillary column for separation. | Column: e.g., SLB™-5ms; Temperature gradient program. | sigmaaldrich.com |

| 4. MS Detection | Ionization (e.g., Electron Ionization) and detection of characteristic fragment ions. | Mass analyzer (e.g., Quadrupole) operating in Scan or Selected Ion Monitoring (SIM) mode. | researchgate.netpensoft.net |

Ultra High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for much faster separations and greater resolution compared to traditional HPLC. chromatographyonline.comnih.gov When coupled with mass spectrometry, particularly tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes an exceptionally sensitive, selective, and rapid technique for amino acid analysis. protocols.ionih.gov

This method often allows for the analysis of underivatized amino acids, eliminating the time-consuming and potentially variable derivatization step. nih.govnebiolab.com Separation of polar compounds like this compound can be achieved using various column chemistries, including Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating very polar analytes. researchgate.net

The mass spectrometer provides highly specific detection. Using modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion (the molecular ion of this compound) and its characteristic product ions formed by fragmentation. protocols.io This high selectivity minimizes interferences from complex biological matrices and allows for very low detection limits. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry-Based Approaches for Detection and Quantitation

Mass spectrometry is a central technology in modern bioanalysis, providing unparalleled sensitivity and specificity. creative-proteomics.com It measures the mass-to-charge ratio of ions and is used not only as a detector for chromatography but also in standalone applications for metabolic studies.

Isotopic tracer studies are a powerful methodology for investigating the dynamics of metabolic pathways in vivo or in vitro. nih.govisotopetracercourse.com This technique involves introducing a stable isotope-labeled version of a metabolite (e.g., ¹³C- or ¹⁵N-labeled this compound) into a biological system. semanticscholar.org The labeled compound is chemically identical to its unlabeled counterpart and participates in the same biochemical reactions.

By tracking the incorporation of the isotope label into downstream metabolites over time using mass spectrometry, researchers can quantify metabolic fluxes, i.e., the rates of synthesis and breakdown of compounds. nih.govsemanticscholar.org For example, administering labeled this compound and measuring the isotopic enrichment in its metabolic products would provide quantitative data on the pathways it enters. The analysis relies on the ability of the mass spectrometer to distinguish between the masses of the unlabeled and labeled isotopologues of the compound and its metabolites. nih.gov This approach provides crucial information on the balance and regulation of metabolic pathways under various physiological or pathological conditions. nih.gov

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. nih.gov this compound is a metabolite that has been identified in metabolomics studies and is included in metabolomics databases. nih.govmetabolomicsworkbench.org Analytical platforms like GC-MS and LC-MS are the workhorses of metabolomics, capable of measuring hundreds to thousands of metabolites in a single analysis. nih.govnih.gov

In the context of metabolomics, this compound levels would be measured alongside a wide array of other compounds, such as other amino acids, organic acids, sugars, and lipids. This global profiling can reveal alterations in metabolic networks associated with a specific disease state, genetic modification, or environmental exposure. nih.gov For instance, the discovery that this compound is involved in lysine (B10760008) catabolism highlights its potential role in broader metabolic regulation. researchgate.netresearchgate.net By comparing the metabolome of different sample groups (e.g., healthy vs. diseased), changes in the concentration of this compound can be identified as part of a larger metabolic signature, providing insights into underlying biological mechanisms. nih.gov

Isotopic Tracer Studies in Metabolic Analysis

Derivatization Strategies for Enhanced Detection and Selectivity

Derivatization is a common strategy employed to improve the analytical characteristics of amino acids like this compound. This process involves chemically modifying the analyte to introduce a tag that enhances its detectability by techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. The primary amine group of this compound is the principal target for these reactions.

Pre-column derivatization, where the reaction occurs before the sample is introduced into the analytical column, is the most widely used approach. researchgate.net This method is favored for its potential to increase sensitivity and the flexibility it offers in choosing reagents. researchgate.net Several reagents are commonly used for the derivatization of primary and secondary amines.

Phenylisothiocyanate (PITC) , also known as Edman's reagent, reacts with the amino group of this compound at an alkaline pH. ontosight.aithermofisher.com The reaction, typically completed in about 5-10 minutes at room temperature, forms a stable phenylthiocarbamyl (PTC) derivative. thermofisher.comsickkids.ca These PTC-amino acid adducts are highly suitable for reverse-phase HPLC and can be detected with high sensitivity using a UV detector at 254 nm. springernature.comthermofisher.com A key advantage of PITC is its volatility, which allows for the easy removal of excess reagent by vacuum, minimizing interference during analysis. thermofisher.com

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) , the key component of the commercially available AccQ•Tag chemistry, is another highly effective reagent. nih.gov It reacts with primary and secondary amines to yield exceptionally stable, fluorescent urea (B33335) derivatives. nih.govresearchgate.net The derivatization reaction is typically conducted by heating the sample with the reagent at 55°C for about 10 minutes. nih.govandrewalliance.com The reaction requires a basic pH, generally between 8.2 and 10.1, to ensure complete derivatization of all amino acids. waters.comwaters.com The resulting derivatives can be separated by reversed-phase HPLC and quantified using fluorescence detection.

o-Phthalaldehyde (OPA) is a widely used reagent that reacts with primary amines in the presence of a thiol co-reagent to form highly fluorescent isoindole derivatives. atamankimya.comnih.gov This reaction is rapid and allows for sensitive detection. However, a significant drawback of OPA is the instability of the resulting derivatives. nih.gov To overcome this, automated on-line precolumn derivatization systems have been developed, which mix the sample and reagent immediately before injection into the HPLC system, thus avoiding issues related to the time-dependent decay of the fluorescent signal. nih.gov The use of chiral thiols in combination with OPA can also facilitate the separation of amino acid enantiomers. nih.gov

Table 1: Comparison of Common Pre-column Derivatization Reagents for this compound Analysis

| Reagent | Abbreviation | Reaction Target | Typical Reaction Conditions | Detection Method | Key Advantages |

|---|---|---|---|---|---|

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | Alkaline pH (e.g., using acetonitrile:pyridine:triethylamine:water), Room Temperature, 5-10 min thermofisher.comthermofisher.com | UV (254 nm) thermofisher.com | Forms stable derivatives; excess reagent is volatile and easily removed. thermofisher.com |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary Amines | Borate Buffer (pH 8.2-10.1), 55°C, 10 min nih.govwaters.com | Fluorescence nih.gov | Produces highly stable derivatives; high sensitivity. nih.govresearchgate.net |

| o-Phthalaldehyde | OPA | Primary Amines (in presence of a thiol) | Alkaline pH (9-10), Room Temperature, Rapid researchgate.net | Fluorescence nih.gov | High sensitivity; rapid reaction; can be automated for on-line derivatization. nih.gov |

Capillary Electrophoresis and Nuclear Magnetic Resonance Spectroscopy Applications

Beyond derivatization-based HPLC, other powerful analytical techniques are employed for the characterization and quantification of this compound.

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. A significant advantage of CE is its ability to analyze underivatized amino acids, simplifying sample preparation and reducing analysis time. mdpi.com Capillary Zone Electrophoresis (CZE) is a common mode used for this purpose. mdpi.combohrium.com In CZE, amino acids are separated in a fused-silica capillary based on their charge-to-size ratio in an electric field. researchgate.net For the analysis of underivatized amino acids like this compound, detection can be achieved directly via UV absorbance at low wavelengths (around 200 nm) or, more commonly, through indirect UV detection. horiba.com Indirect detection involves adding a UV-absorbing compound to the background electrolyte; the non-absorbing analyte displaces this compound as it migrates past the detector, resulting in a decrease in absorbance. horiba.com

CE can also be coupled with various detectors to enhance sensitivity and selectivity. These include mass spectrometry (CE-MS), fluorescence detection (CE-LIF) for derivatized amino acids, and electrochemical detection (CE-EC). nih.gov

Table 2: Representative Capillary Zone Electrophoresis (CZE) Parameters for Underivatized Amino Acid Analysis

| Parameter | Condition |

|---|---|